BenchChemオンラインストアへようこそ!

Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Pharmacokinetics Lipophilicity Bioavailability

Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 300587-08-0, C21H20O5, MW 352.39) is a synthetic benzofuran-3-carboxylate derivative featuring an ethyl ester at the 3-position, a phenyl ring at the 2-position, and an isobutyryl ester at the 5-position. Benzofuran derivatives are recognized for their potential in medicinal chemistry, including anti-inflammatory, anticancer, and CNS applications.

Molecular Formula C21H20O5
Molecular Weight 352.386
CAS No. 300587-08-0
Cat. No. B2671253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
CAS300587-08-0
Molecular FormulaC21H20O5
Molecular Weight352.386
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=CC=C3
InChIInChI=1S/C21H20O5/c1-4-24-21(23)18-16-12-15(25-20(22)13(2)3)10-11-17(16)26-19(18)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3
InChIKeyVVPXDQYRIYDLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 300587-08-0) Chemical Profile and Comparator Identification


Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 300587-08-0, C21H20O5, MW 352.39) is a synthetic benzofuran-3-carboxylate derivative featuring an ethyl ester at the 3-position, a phenyl ring at the 2-position, and an isobutyryl ester at the 5-position . Benzofuran derivatives are recognized for their potential in medicinal chemistry, including anti-inflammatory, anticancer, and CNS applications [1]. Key structural comparators, identified for differential analysis, include the 5-hydroxy analog Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (CAS 4610-75-7), the simpler 5-acetoxy analog (CAS 300826-20-4), and the more complex brominated analog Ethyl 6-bromo-5-(isobutyryloxy)-2-phenylbenzofuran-3-carboxylate (CAS 308295-48-9).

Why Generic Benzofuran-3-Carboxylate Substitution Fails for Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate


Simply substituting a generic benzofuran-3-carboxylate is inadequate due to significant structure-activity relationships (SAR) around the 5-position. Even minor modifications to the ester at this position can drastically alter key physicochemical properties like lipophilicity, which in turn dictates membrane permeability, solubility, and ultimately, biological activity and ADME profile [1]. For instance, the target compound's calculated logP is predicted to be significantly higher than its 5-hydroxy or 5-acetoxy analogs . Without direct experimental data, this established SAR principle underscores the risk of compromised performance when substituting the compound with a close analog, making procurement of the exact structure crucial for reproducible research.

Quantitative Differential Evidence Guide for Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate vs. Analogs


Enhanced Lipophilicity vs. 5-Hydroxy and 5-Acetoxy Analogs for Improved Membrane Interaction Potential

The target compound (CAS 300587-08-0) exhibits a predicted logP of 5.22 , which is substantially higher than the 5-hydroxy analog (logP 3.98 ) and the 5-acetoxy analog (logP 4.12 ). This represents a significant increase in lipophilicity, suggesting enhanced membrane permeability, a critical parameter for modulating bioavailability and passive diffusion.

Pharmacokinetics Lipophilicity Bioavailability Drug Design

Class-Level Evidence: Benzofuran-3-Carboxylate Scaffolds as Selective Butyrylcholinesterase Inhibitors

A series of 2-phenylbenzofuran compounds, representing the core scaffold of the target compound, have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). A leading compound from this series, compound 16, demonstrated an IC50 of 30.3 μM against BChE [1]. While the specific activity of Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has not been reported, its structural similarity to this active series makes it a logical procurement choice for targeted synthesis and SAR expansion programs.

Alzheimer's Disease Cholinesterase Inhibition CNS Therapeutics Selectivity

Predicted Solubility Advantage Over the 6-Bromo-Analog for Aqueous Assay Compatibility

The target compound has a predicted logSw of -5.37 . While direct experimental solubility data is unavailable for comparison, the closely related 6-bromo analog (CAS 308295-48-9) has a significantly higher molecular weight (431.3 g/mol) and a bromine atom, which typically reduces aqueous solubility and increases non-specific binding in assays. The target compound's lower molecular weight and absence of halogen suggest superior aqueous compatibility, a key factor for reliable in vitro screening.

Solubility Assay Development Bioavailability Drug Discovery

Strategic Procurement and Application Scenarios for Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate


Lead Compound for CNS-Targeted Butyrylcholinesterase Inhibitor Libraries

Given the known BChE inhibitory activity of its core 2-phenylbenzofuran scaffold [1] and its uniquely high predicted logP of 5.22, a research group designing a library to explore lipophilic substituent effects can procure this compound as the lead candidate. Its isobutyryl ester is expected to provide high passive CNS penetration, serving as a benchmark for subsequent analogs with modulated polar surface area in an Alzheimer's disease drug discovery program.

Functional Core for Anti-Lipogenesis SAR Studies in Metabolic Disease

Benzofuran-3-carboxylate esters are reported as inhibitors of mammalian lipogenesis [2]. A metabolic disease research unit can select this compound to investigate the SAR of the 5-position ester's lipophilicity on the inhibition of fatty acid synthesis. Its higher logP can be systematically compared to the 5-hydroxy parent compound to establish a relationship between lipid solubility and target engagement in hepatocyte assays.

Reference Standard for Physicochemical Profiling and Solubility Assays

A core facility or CRO tasked with developing predictive ADME models for benzofuran libraries can use this compound as a reference standard. Its well-defined predicted properties (logP, logSw, PSA ) and structural contrast to the 5-hydroxy and 5-acetoxy analogs make it ideal for calibrating chromatographic hydrophobicity (CHI) and parallel artificial membrane permeability assays (PAMPA), bridging the gap between in silico and experimental permeability data.

Quote Request

Request a Quote for Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.